1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3,4-dichlorophenyl group at position 1 and a 4-(pyrimidin-2-yl)piperazine moiety at position 2. This structural framework is associated with anticonvulsant and neuroactive properties, as seen in structurally related N-Mannich bases and arylpiperazine derivatives . The 3,4-dichlorophenyl group enhances lipophilicity and receptor affinity, while the pyrimidinyl-piperazine moiety may influence pharmacokinetic properties and target selectivity.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5O2/c19-13-3-2-12(10-14(13)20)25-16(26)11-15(17(25)27)23-6-8-24(9-7-23)18-21-4-1-5-22-18/h1-5,10,15H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVUQCKIAQCXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.
Introduction of the dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the pyrimidinyl-substituted piperazine: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as receptor modulation or enzyme inhibition.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(3,4-Dichlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, altering their function. The molecular targets and pathways involved could include:
Receptor binding: Modulating receptor activity.
Enzyme inhibition: Blocking enzyme activity.
Signal transduction pathways: Affecting cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in the aryl substituents or piperazine-linked functional groups. Below is an analysis based on evidence from pharmacological studies and synthetic derivatives:
Anticonvulsant Activity in N-Mannich Bases
Key analogs with anticonvulsant efficacy in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests include:
Key Findings :
- The 3,4-dichlorophenyl group in 12 and 23 enhances MES activity compared to non-halogenated analogs, suggesting its role in improving CNS penetration or receptor binding .
Piperazine Substituent Variations
Piperazine modifications significantly impact activity:
- STK391918 : 1-(4-Ethoxyphenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione (MW: 381.43) :
- Ethoxyphenyl group reduces electronegativity compared to dichlorophenyl, likely decreasing receptor affinity but improving solubility.
- Compound 11g : 1-(3,4-Dichlorophenyl)-3-[4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl]urea :
- Urea and thiazol substituents confer distinct hydrogen-bonding interactions, diverging from the pyrrolidine-2,5-dione core.
Physicochemical Properties
Structural Insights :
- Dichlorophenyl groups generally improve metabolic stability but may increase hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
